molecular formula C11H16BrN5 B1277770 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 956441-24-0

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1277770
CAS No.: 956441-24-0
M. Wt: 298.18 g/mol
InChI Key: ZHQFPYOFDZTGEE-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromo substituent and multiple methyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by further functionalization to introduce the amine group. The reaction conditions often require the use of bases, solvents, and controlled temperatures to achieve the desired product .

Industrial production methods for such compounds may involve optimized synthetic routes that maximize yield and minimize by-products. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability .

Comparison with Similar Compounds

Similar compounds to 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine include other pyrazole derivatives with different substituents. For example:

The uniqueness of this compound lies in its combination of substituents, which can confer specific reactivity and potential bioactivity .

Properties

IUPAC Name

1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN5/c1-6-10(12)8(3)16(14-6)5-17-9(4)11(13)7(2)15-17/h5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQFPYOFDZTGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C(=C(C(=N2)C)Br)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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